An In-depth Technical Guide to Methyl 5-amino-1H-indole-2-carboxylate: Properties and Applications
An In-depth Technical Guide to Methyl 5-amino-1H-indole-2-carboxylate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-1H-indole-2-carboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring an indole scaffold substituted with both an amino group and a methyl carboxylate, provides a valuable platform for the synthesis of a diverse array of biologically active molecules. The strategic placement of these functional groups allows for targeted modifications to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-amino-1H-indole-2-carboxylate, along with insights into its synthesis and potential applications.
Molecular Structure and Properties
The foundational structure of Methyl 5-amino-1H-indole-2-carboxylate consists of a bicyclic indole ring system. An amino group (-NH₂) is attached at the C5 position of the benzene ring portion, and a methyl carboxylate group (-COOCH₃) is at the C2 position of the pyrrole ring. This arrangement of functional groups imparts specific reactivity and potential for intermolecular interactions.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |
| Molecular Weight | 190.20 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from analogs |
| Melting Point | Not explicitly reported | - |
| Boiling Point | Not explicitly reported | - |
| Solubility | Expected to be soluble in polar organic solvents | Inferred from structure |
Spectroscopic Characterization
Detailed spectroscopic data for Methyl 5-amino-1H-indole-2-carboxylate is not widely published. However, based on the analysis of its structural features and data from analogous compounds, the expected spectral characteristics can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, the protons of the amino group, and the methyl protons of the ester. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 5-amino substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display resonances for the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the methyl carbon of the ester.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching vibrations of the indole and amino groups (typically in the range of 3200-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-N and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 190.20). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester functionality.
Chemical Properties and Reactivity
The chemical reactivity of Methyl 5-amino-1H-indole-2-carboxylate is dictated by the interplay of its functional groups: the indole ring, the aromatic amino group, and the methyl ester.
Reactivity of the Indole Nucleus
The indole ring system is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, the reactivity of the indole core can be influenced by the nature and position of its substituents.
Reactivity of the Amino Group
The amino group at the C5 position behaves as a typical aromatic amine. It can be readily acylated, alkylated, or converted into a diazonium salt, which can then undergo various coupling reactions. This functional handle is crucial for the derivatization of the molecule to explore structure-activity relationships in drug discovery programs. For instance, reactions of aminoindoles with isocyanates and isothiocyanates lead to the formation of urea and thiourea derivatives, respectively[1].
Reactivity of the Methyl Ester
The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with amines to form amides or undergo other transformations common to carboxylic acids.
Synthesis of Methyl 5-amino-1H-indole-2-carboxylate
A common and effective method for the synthesis of Methyl 5-amino-1H-indole-2-carboxylate involves the reduction of its nitro precursor, Methyl 5-nitro-1H-indole-2-carboxylate. The synthesis of this precursor has been reported in the literature[2].
Experimental Protocol: Synthesis via Reduction of Methyl 5-nitro-1H-indole-2-carboxylate
The following is a generalized protocol based on standard reduction methods for aromatic nitro compounds.
Step 1: Synthesis of Methyl 5-nitro-1H-indole-2-carboxylate (Precursor)
The precursor can be synthesized through the nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation[2].
Step 2: Reduction of the Nitro Group
A common method for the reduction of an aromatic nitro group to an amine is catalytic hydrogenation.
Materials:
-
Methyl 5-nitro-1H-indole-2-carboxylate
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol or Ethanol
-
Ammonium formate or Hydrogen gas
-
Inert atmosphere (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
Dissolve Methyl 5-nitro-1H-indole-2-carboxylate in a suitable solvent such as methanol or ethanol in a reaction flask.
-
Add a catalytic amount of palladium on carbon to the solution.
-
If using ammonium formate, add it to the reaction mixture. If using hydrogen gas, connect the flask to a hydrogen source and purge the system.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
-
Wash the filter pad with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-amino-1H-indole-2-carboxylate.
-
Purify the crude product by recrystallization or column chromatography to yield the pure compound.
Caption: Synthetic pathway to Methyl 5-amino-1H-indole-2-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The indole-2-carboxylate scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have been investigated for a variety of therapeutic targets. The presence of the 5-amino group provides a key point for diversification and interaction with biological targets.
HIV-1 Integrase Inhibitors
One of the most promising applications of 5-aminoindole-2-carboxylic acid derivatives is in the development of HIV-1 integrase inhibitors[3]. The indole-2-carboxylic acid moiety can act as a metal-chelating group, interacting with the magnesium ions in the active site of the integrase enzyme, which is crucial for its function in the viral life cycle. The 5-amino group can be functionalized to enhance binding affinity and selectivity.
Other Potential Applications
The versatile nature of the Methyl 5-amino-1H-indole-2-carboxylate scaffold makes it a valuable starting material for the synthesis of compounds with a wide range of potential biological activities, including but not limited to:
-
Anticancer agents
-
Antiviral agents (beyond HIV)
-
Central nervous system (CNS) active agents
Conclusion
Methyl 5-amino-1H-indole-2-carboxylate is a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. While detailed experimental data on the compound itself is sparse in the public domain, its synthesis is achievable through established methods, and its chemical reactivity is predictable based on its functional groups. The strategic positioning of the amino and ester groups on the indole scaffold makes it a highly valuable building block for the creation of novel compounds with diverse and potent biological activities. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential in the development of new therapeutics.
References
- Zhang, R.-H., Chen, G.-Q., Wang, W., Wang, Y.-C., Zhang, W.-L., Chen, T., Xiong, Q.-Q., Zhao, Y.-L., Liao, S.-G., Li, Y.-J., Yan, G.-Y., & Zhou, M. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1081-1093.
- Shestakov, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 778-782.
- Liu, J., Qian, C., & Chen, X. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 31(5), 734-740.
-
PubChem. (n.d.). Ethyl 5-amino-1H-indole-2-carboxylate. Retrieved from [Link]
- MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(8), 3374.
- ACS Publications. (2009). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry, 52(11), 3474-3483.
- Wang, Z., et al. (2014). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
